molecular formula C25H30FN3O3S B2818596 1-cyclohexyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946351-34-4

1-cyclohexyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2818596
CAS No.: 946351-34-4
M. Wt: 471.59
InChI Key: QZMBVKOEIANWGR-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic compound featuring a cyclohexyl group, a fluorobenzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

    Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with cyclohexyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the benzyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzyl ring.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives are known to be active.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins that interact with the indole or urea moieties.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(2-((1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-cyclohexyl-3-(2-((1-(4-methylbenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-cyclohexyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclohexyl-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-18-24(33(31,32)16-15-27-25(30)28-21-7-3-2-4-8-21)22-9-5-6-10-23(22)29(18)17-19-11-13-20(26)14-12-19/h5-6,9-14,21H,2-4,7-8,15-17H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBVKOEIANWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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